3-Amino-5-(aminomethyl)benzonitrile

Description

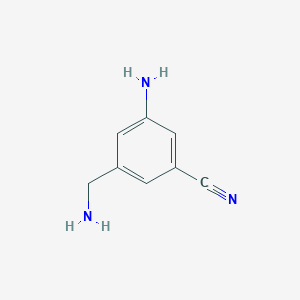

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-(aminomethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4,9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKCNBZVUAONSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369924-42-4 | |

| Record name | 3-amino-5-(aminomethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 3 Amino 5 Aminomethyl Benzonitrile and Analogues

Retrosynthetic Strategies and Precursor Identification for 3-Amino-5-(aminomethyl)benzonitrile

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the carbon-nitrogen bonds of the amino and aminomethyl groups, as well as the carbon-carbon bond of the nitrile group. amazonaws.comyoutube.com

A logical retrosynthetic approach would involve the following key bond dissociations:

C-N bond of the aminomethyl group: This leads back to a benzyl (B1604629) halide or a related electrophile and an amine source.

C-N bond of the amino group: This suggests a precursor with a nitro group or another functional group that can be readily converted to an amine.

C-CN bond of the nitrile group: This points to precursors like an aryl halide or a diazonium salt that can undergo cyanation.

Classical and Established Synthetic Pathways to this compound Derivatives

Traditional synthetic methods for aromatic compounds provide a foundation for the synthesis of this compound and its analogues. These methods often involve multi-step sequences and have been well-established in organic chemistry. ontosight.ai

The introduction of a nitrile group onto an aromatic ring is a key step in the synthesis of benzonitrile (B105546) derivatives. ebsco.comnumberanalytics.com Several classical methods can be employed:

Sandmeyer Reaction: This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt to introduce the nitrile group. This is a versatile method for introducing a cyano group in place of an amino group.

Rosenmund-von Braun Reaction: This method involves the reaction of an aryl halide with copper(I) cyanide, typically at elevated temperatures, to produce the corresponding aryl nitrile.

Dehydration of Amides: Primary amides can be dehydrated using reagents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) to yield nitriles. numberanalytics.comlibretexts.org This can be a useful transformation if the corresponding amide is readily accessible. libretexts.org

From Aldehydes and Ketones: Aldehydes and ketones can be converted to cyanohydrins by reaction with hydrogen cyanide. ebsco.comlibretexts.org Subsequent dehydration can lead to the formation of α,β-unsaturated nitriles.

These techniques provide a toolbox for chemists to introduce the crucial nitrile functionality onto the benzene (B151609) ring at various stages of the synthesis.

Introducing amino and aminomethyl groups onto a benzonitrile core requires careful selection of reagents and reaction conditions to achieve the desired regioselectivity.

Amination Reactions:

Reduction of Nitro Groups: A common and efficient method for introducing an amino group is through the reduction of a nitro group. This can be achieved using various reducing agents, such as tin or iron in the presence of acid, or through catalytic hydrogenation.

Nucleophilic Aromatic Substitution (SNA_r): In cases where the benzonitrile ring is activated by electron-withdrawing groups, direct amination can be achieved through nucleophilic aromatic substitution of a suitable leaving group, such as a halide.

Buchwald-Hartwig Amination: This modern palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between aryl halides and amines under relatively mild conditions.

Aminomethylation Reactions:

Reduction of Nitriles: The aminomethyl group can be formed by the reduction of a nitrile group. However, in the target molecule, this would require a precursor with two nitrile groups, where one is selectively reduced.

From Benzyl Halides: A common route involves the reaction of a benzyl halide with an amine source, such as ammonia (B1221849) or a protected amine, via a nucleophilic substitution reaction.

Mannich Reaction: This reaction involves the aminoalkylation of an active hydrogen compound, which can be adapted for the aminomethylation of certain aromatic systems. nih.gov

Sustainable Aminomethylation: Recent research has explored more environmentally friendly methods, such as the manganese-catalyzed three-component aminomethylation of aromatic compounds using methanol (B129727) as a C1 source. acs.orgnih.gov Another innovative approach uses dichloromethane (B109758) as a C1 donor source in an ultrasound-promoted N-aminomethylation. nih.govresearchgate.net

Due to the presence of two reactive amino functionalities, the synthesis of this compound often necessitates the use of protecting groups to prevent unwanted side reactions. slideshare.net The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. numberanalytics.com

Commonly used protecting groups for amines include:

Carbamates: These are widely used and offer a range of stability and deprotection conditions. slideshare.netmasterorganicchemistry.com

Boc (tert-Butoxycarbonyl): This group is stable under many conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). numberanalytics.commasterorganicchemistry.commasterorganicchemistry.com

Cbz (Carboxybenzyl): This group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. masterorganicchemistry.commasterorganicchemistry.com

Fmoc (9-Fluorenylmethyloxycarbonyl): This group is base-labile and is often used in solid-phase peptide synthesis. slideshare.netnumberanalytics.com

Sulfonamides: Groups like tosyl (Ts) and nosyl (Ns) can also be used to protect amines. nih.gov

A typical multi-step synthesis might involve protecting one or both amino groups, carrying out the desired transformations on other parts of the molecule, and then deprotecting the amino groups in the final steps. The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of one amino group while the other remains protected. numberanalytics.com

Modern and Sustainable Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods in organic chemistry. This includes the use of catalytic methods that reduce waste and avoid harsh reaction conditions.

Catalytic hydrogenation is a powerful and green method for the synthesis of amines from various precursors, particularly nitriles and nitro compounds. rsc.orgbme.hu This method typically involves the use of a transition metal catalyst and hydrogen gas. bme.hu

Key aspects of catalytic hydrogenation include:

Catalysts: A variety of heterogeneous and homogeneous catalysts are used. Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, and rhodium-based catalysts. bme.hursc.orggoogle.com The choice of catalyst can influence the selectivity and efficiency of the reaction. bme.hu For instance, bimetallic catalysts like palladium-platinum alloys have shown enhanced activity in nitrile hydrogenation. rsc.org

Reaction Conditions: Catalytic hydrogenation can often be carried out under milder conditions of temperature and pressure compared to classical reduction methods. rsc.org However, some hydrogenations may still require elevated temperatures and pressures. google.com

Selectivity: A key challenge in the hydrogenation of nitriles is controlling the selectivity towards the desired primary amine, as secondary and tertiary amines can be formed as byproducts. bme.huresearchgate.net The reaction conditions, solvent, and additives can be optimized to maximize the yield of the primary amine. For example, carrying out the reaction in a two-phase solvent system with a basic substance has been shown to improve selectivity for the primary amine. google.com

The development of novel catalysts, such as carbon-coated nickel-based catalysts, offers the potential for more sustainable and reusable systems for the production of primary amines from nitriles. rsc.org

Green Chemistry Principles in Aminobenzonitrile Synthesis

The application of green chemistry principles to the synthesis of aminobenzonitriles aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. acs.org Traditional methods for synthesizing aminobenzonitriles often involve multi-step processes with significant drawbacks, including the use of toxic reagents and the generation of substantial waste. google.com

Recent advancements have focused on developing more environmentally benign synthetic routes. These include:

Use of Greener Solvents: Research has explored the use of water and other eco-friendly solvents to replace hazardous organic solvents. mdpi.comresearchgate.net For instance, the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2 has been shown to proceed efficiently in water without a catalyst, a significant improvement over reactions in organic solvents. researchgate.netrsc.org

Catalytic Hydrogenation: Catalytic hydrogenation presents an atom-efficient alternative for the reduction of nitriles to primary amines. qub.ac.uk This method avoids the use of stoichiometric reducing agents that generate large amounts of waste.

Microwave-Assisted Synthesis: This technique can accelerate reaction times and reduce energy consumption compared to conventional heating methods, aligning with green chemistry goals. mdpi.com

A key metric in green chemistry is the E-factor, which measures the ratio of waste generated to the desired product. acs.org Another important measure is Process Mass Intensity (PMI), which considers the total mass of all materials used in a process relative to the mass of the active pharmaceutical ingredient (API) produced. acs.org The adoption of greener synthetic strategies, such as those listed above, can lead to dramatic reductions in both E-factor and PMI. acs.org

The following table summarizes some green chemistry approaches relevant to aminobenzonitrile synthesis:

| Green Chemistry Principle | Application in Aminobenzonitrile Synthesis | Reference |

| Prevention of Waste | Designing synthetic routes with high atom economy to minimize byproduct formation. | acs.org |

| Safer Solvents and Auxiliaries | Utilizing water or other benign solvents in place of hazardous organic solvents. | mdpi.comresearchgate.net |

| Design for Energy Efficiency | Employing methods like microwave-assisted synthesis to reduce energy consumption. | mdpi.com |

| Use of Catalysis | Utilizing catalytic hydrogenation for the clean reduction of nitriles. | qub.ac.uk |

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous processing, has emerged as a powerful technology for the scalable and efficient production of chemical compounds, including aminobenzonitriles. mdpi.comtarosdiscovery.com This approach offers several advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. mdpi.comnih.gov

Key benefits of flow chemistry in the synthesis of aminobenzonitriles and their precursors include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, significantly reducing the risks associated with highly exothermic or hazardous reactions. d-nb.infomt.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and purities. mdpi.com

Scalability: Scaling up production in a flow system is often a matter of running the process for a longer duration or using parallel reactor lines, which is more straightforward than scaling up batch reactors. tarosdiscovery.com

Process Intensification: Flow chemistry can significantly shorten reaction times, from hours in batch to minutes or even seconds in a continuous system, leading to higher productivity. uliege.be

The catalytic hydrogenation of nitriles to primary amines is a prime example of a reaction that benefits from flow chemistry. qub.ac.uknih.gov Continuous-flow systems using heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney nickel, have been developed for the efficient and selective reduction of various nitriles. nih.govnih.govscispace.com These systems can operate for extended periods without significant loss of catalyst activity, demonstrating their robustness for industrial-scale production. nih.govscispace.com

The table below highlights key parameters and findings from studies on continuous-flow hydrogenation of nitriles:

| Catalyst | Substrate Scope | Key Findings | Reference |

| Polysilane/SiO2-supported Pd | Various nitriles | Catalyst remained active for over 300 hours with no metal leaching. | nih.gov |

| Raney Nickel | Wide range of nitriles | Excellent deuterium (B1214612) incorporation (>90%) for the synthesis of α,α-dideutero amines. | nih.govscispace.com |

| Dichloro(p-cymene)ruthenium(II) dimer | Aromatic and aliphatic nitriles | Fast and continuous transfer hydrogenation without the need for additives. | thalesnano.com |

Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)

Several strategies are employed for the stereoselective synthesis of chiral amines and related structures:

Chiral Catalysts: The use of chiral transition metal catalysts or organocatalysts can induce stereoselectivity in reactions that form new chiral centers. nih.govdiva-portal.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. diva-portal.org

Substrate Control: The inherent chirality of a starting material can influence the stereochemistry of newly formed chiral centers. diva-portal.org

Biocatalysis: Enzymes, due to their intrinsic chirality, are highly effective catalysts for stereoselective transformations under mild conditions. researchgate.net

The Michael addition of lithium amides to α,β-unsaturated esters has proven to be an efficient method for the stereoselective preparation of alicyclic β-amino acids, which are precursors to various chiral compounds. beilstein-journals.org For instance, the application of a chiral amine as the nucleophile in a conjugate addition reaction can lead to excellent stereoselectivity. beilstein-journals.org

While specific examples for this compound are not detailed, the synthesis of other chiral amino compounds provides a framework for potential approaches. For example, the stereoselective synthesis of perillaldehyde-based chiral β-amino acid derivatives has been achieved with high diastereoselectivity through the conjugate addition of a chiral lithium amide. beilstein-journals.org Similarly, monoterpene-based aminodiols have been used as chiral auxiliaries in various stereoselective transformations. mdpi.com

Chemical Reactivity and Derivatization Studies of 3 Amino 5 Aminomethyl Benzonitrile

Reactivity of the Primary Amino Functionalities in 3-Amino-5-(aminomethyl)benzonitrile

The presence of two primary amino groups, one directly attached to the aromatic ring and the other on a methyl substituent, provides multiple sites for nucleophilic attack and other reactions characteristic of amines.

Acylation, Alkylation, and Sulfonylation Reactions of Amines

The primary amino groups of this compound readily undergo acylation, alkylation, and sulfonylation reactions.

Acylation is a common transformation for amines, often employed for the protection of the amino group or for the synthesis of amides. researchgate.net For instance, the amino groups can be acylated using acyl chlorides or anhydrides. beilstein-journals.org In a general sense, acylation of amines can be achieved under catalyst and solvent-free conditions. researchgate.net

Alkylation introduces an alkyl group onto the nitrogen atom. The aminomethyl group, in particular, can participate in alkylation reactions. N-alkylation of amino adamantane (B196018) has been achieved using potassium carbonate and potassium iodide in tetrahydrofuran (B95107) (THF). brieflands.com

Sulfonylation involves the reaction of the amino groups with sulfonyl chlorides to form sulfonamides. google.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. google.com

Table 1: Examples of Acylation, Alkylation, and Sulfonylation Reactions

| Reaction Type | Reagent Example | Functional Group Formed |

|---|---|---|

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Alkyl Halide | Substituted Amine |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

Formation of Imines, Schiff Bases, and other Nitrogen-Containing Heterocycles

The primary amino groups of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. evitachem.com This condensation reaction is a fundamental process in the synthesis of various nitrogen-containing compounds. dtu.dk The formation of imines can be catalyzed by ruthenium N-heterocyclic carbene complexes. dtu.dk

The resulting imines can then serve as intermediates in the construction of a variety of nitrogen-containing heterocycles. For example, multicomponent reactions involving in situ generated imines can lead to the formation of four-to-seven-membered lactams and other complex cyclic structures. rsc.org The synthesis of thieno[2,3-d]pyrimidinone derivatives can be achieved through the cyclization of thioureidothiophene intermediates. naturalspublishing.com

Nucleophilic Reactivity in Condensation and Coupling Reactions

The amino groups of this compound exhibit nucleophilic character, enabling their participation in various condensation and coupling reactions. evitachem.com

In condensation reactions , the amino group can act as a nucleophile, attacking an electrophilic carbonyl carbon of another molecule, such as an aldehyde or ketone, to form a new carbon-nitrogen bond. evitachem.com

The compound can also participate in coupling reactions . For instance, the Suzuki-Miyaura cross-coupling reaction can be used to form carbon-carbon bonds between an aminomethyltrifluoroborate and an aryl electrophile. nih.gov Another example is the Chan-Lam coupling, which facilitates the formation of a carbon-nitrogen bond between an amine and a boronic acid, often catalyzed by copper. acs.org The Eschenmoser coupling reaction provides a route to synthesize (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones from 3-bromooxindoles and thiobenzamides. beilstein-journals.org

Transformations Involving the Nitrile Group of this compound

The nitrile group (-C≡N) is another key reactive site in the this compound molecule, susceptible to both hydrolysis and reduction.

Hydrolysis and Amidation of the Nitrile Moiety

The hydrolysis of nitriles is a well-established transformation that can proceed under either acidic or basic conditions to yield carboxylic acids or their corresponding salts. chemistrysteps.comlibretexts.org The reaction typically occurs in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide. youtube.com

Under acidic conditions, such as refluxing with dilute hydrochloric acid, the nitrile is hydrolyzed to the corresponding carboxylic acid. libretexts.org For example, the hydrolysis of terephthalonitrile (B52192) in the presence of acetic acid and water yields terephthalic acid. google.com

In the presence of a base, such as sodium hydroxide, the nitrile is hydrolyzed to a carboxylate salt. chemistrysteps.com Careful control of reaction conditions can allow for the isolation of the intermediate amide. youtube.com

Reduction of Nitrile to Amine and Subsequent Derivatization

The nitrile group can be reduced to a primary amine. organic-chemistry.org This transformation is of significant importance as it provides a pathway to synthesize various aminomethyl-substituted compounds. calvin.edu

Several reducing agents can be employed for this purpose. A mixture of boron trifluoride etherate and sodium borohydride (B1222165) has been shown to be effective for the selective reduction of nitriles in the presence of other functional groups, such as nitro groups. calvin.edu Other methods include the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, which can be used for the preparation of Boc-protected amines in a one-pot reaction. researchgate.net Ammonia (B1221849) borane (B79455) has also been utilized for the reduction of a wide range of nitriles to primary amines under thermal decomposition conditions. organic-chemistry.org

The resulting primary amine can then undergo further derivatization reactions, such as acylation or alkylation, to synthesize a variety of compounds. nih.gov For example, the reduction of a nitrile followed by protection of the resulting amino group with a tert-butoxycarbonyl (Boc) group is a common strategy in multi-step synthesis. researchgate.net

Table 2: Summary of Nitrile Group Transformations

| Reaction Type | Reagents | Product |

|---|---|---|

| Acidic Hydrolysis | Dilute HCl, Heat | Carboxylic Acid |

| Basic Hydrolysis | NaOH, Heat | Carboxylate Salt |

| Reduction | NaBH₄ / BF₃·OEt₂ | Primary Amine |

| Reduction & Protection | NiCl₂ / NaBH₄, Boc₂O | Boc-protected Amine |

Aromatic Ring Functionalization and Cross-Coupling Chemistry of this compound

The aromatic core of this compound is amenable to a variety of functionalization reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling, allowing for the synthesis of a diverse range of derivatives. The regiochemical outcome of these reactions is governed by the electronic and steric effects of the three substituents on the benzene (B151609) ring: the amino (-NH₂), aminomethyl (-CH₂NH₂), and cyano (-C≡N) groups.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic rings. wikipedia.org The regioselectivity of SEAr reactions on the this compound ring is determined by the cumulative directing effects of its substituents.

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance, stabilizing the arenium ion intermediate.

Aminomethyl Group (-CH₂NH₂): The aminomethyl group is considered a weakly activating group and an ortho, para-director. Its activating nature stems from hyperconjugation and weak inductive effects.

Cyano Group (-C≡N): The cyano group is a strongly deactivating group and a meta-director. Its electron-withdrawing nature, through both resonance and inductive effects, destabilizes the arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions. rsc.org

In this compound, the substituents are positioned meta to each other. The directing effects are as follows:

The -NH₂ group at C3 directs incoming electrophiles to the C2, C4, and C6 positions.

The -CH₂NH₂ group at C5 directs incoming electrophiles to the C2, C4, and C6 positions.

The -C≡N group at C1 directs incoming electrophiles to the C3 and C5 positions, which are already substituted.

The positions C2, C4, and C6 are all activated by both the -NH₂ and -CH₂NH₂ groups. Therefore, electrophilic substitution is strongly favored at these positions over the deactivated positions. The C2 and C6 positions are ortho to the strong -NH₂ activating group, and the C4 position is para to it. The C2 and C6 positions are also ortho and para respectively to the -CH₂NH₂ group. Given the powerful activating nature of the amino group, substitution is most likely to occur at the positions ortho and para to it (C2, C4, C6). Steric hindrance from the adjacent substituents might influence the precise ratio of isomers formed.

Table 2: Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -C≡N | C1 | Strong deactivating | meta |

| -NH₂ | C3 | Strong activating | ortho, para |

| -CH₂NH₂ | C5 | Weak activating | ortho, para |

Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, with the Suzuki-Miyaura and Buchwald-Hartwig amination reactions being prominent examples. mdpi.comorgsyn.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate/mesylate) and an amine, catalyzed by a palladium complex. mdpi.com The primary amino group (-NH₂) and the aminomethyl group (-CH₂NH₂) of this compound could potentially serve as the amine coupling partners. More commonly, the aromatic ring of the molecule would first be halogenated (e.g., via electrophilic bromination at the C2, C4, or C6 positions), and the resulting aryl halide could then be coupled with a different amine or ammonia equivalent. The use of specialized phosphine (B1218219) ligands is crucial for achieving high yields and broad substrate scope. orgsyn.org

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an aryl or vinyl halide (or triflate) using a palladium catalyst. gre.ac.uk To utilize this compound in a Suzuki-Miyaura coupling, it would first need to be converted into either the organoboron or the aryl halide coupling partner. As with the Buchwald-Hartwig reaction, electrophilic halogenation would yield the necessary aryl halide precursor. Subsequent coupling with a suitable boronic acid would introduce a new aryl or alkyl substituent at the position of halogenation. The reaction conditions, including the choice of palladium source, ligand, base, and solvent, are critical for a successful transformation. orgsyn.org

The table below provides representative conditions for these cross-coupling reactions, illustrating the typical components required.

Table 3: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd₂(dba)₃ / Phosphine Ligand (e.g., XPhos, RuPhos) | NaOtBu, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane |

| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | K₂CO₃, K₃PO₄, or CsF | Toluene/H₂O, Dioxane/H₂O |

Theoretical and Computational Investigations of 3 Amino 5 Aminomethyl Benzonitrile

Quantum Chemical Studies on Molecular Structure and Electronic Properties

No specific studies employing Density Functional Theory (DFT) for the geometry optimization of 3-Amino-5-(aminomethyl)benzonitrile were identified. Similarly, analyses of its Frontier Molecular Orbitals (HOMO-LUMO), reactivity indices, Electrostatic Potential Maps, and charge distribution are not available in the reviewed literature. While research exists for related benzonitrile (B105546) derivatives, these findings are not applicable for a specific analysis of the target compound.

Reaction Mechanism Elucidation through Computational Chemistry

There is no available research on the computational elucidation of reaction mechanisms involving this compound. This includes a lack of studies on transition state characterization, reaction pathway analysis, and the corresponding energy profiles or kinetic studies for its chemical transformations. Investigations into the reaction pathways of the parent benzonitrile molecule exist, but this information cannot be extrapolated to predict the specific behavior of the substituted derivative without dedicated computational studies.

Advanced Academic Applications of 3 Amino 5 Aminomethyl Benzonitrile

Applications in Polymer Science and Materials Chemistry

The distinct reactive sites of 3-Amino-5-(aminomethyl)benzonitrile enable its use in the synthesis of novel polymers and functional materials. The aromatic and aliphatic amino groups can participate in polymerization reactions, while the nitrile group can be retained for specific functionalities or further modified.

This compound serves as a valuable monomer for creating specialized polymers such as Covalent Organic Frameworks (COFs) and other polymeric materials. bldpharm.combldpharm.com Its two amino groups possess different reactivities, allowing for controlled polymerization. It can react with multifunctional co-monomers to form linear or cross-linked polymers.

As a cross-linking agent, the molecule's diamino functionality is key. ambeed.com It can be introduced into a polymer matrix to form covalent bonds between polymer chains, thereby enhancing the material's mechanical strength, thermal stability, and chemical resistance. mdpi.com This is particularly useful in creating robust polymer networks for various applications. The process is analogous to aminomethylation reactions used to functionalize existing polymers, which prepares them for further grafting or cross-linking. acs.org

Table 1: Role in Polymer Synthesis

| Role | Functional Groups Involved | Resulting Polymer Structure | Key Benefits |

|---|---|---|---|

| Monomer | Aromatic Amine, Aliphatic Amine | Linear or branched polymers, Covalent Organic Frameworks (COFs) bldpharm.combldpharm.com | Introduces specific functionalities; creates porous structures. |

| Cross-Linking Agent | Aromatic Amine, Aliphatic Amine | Networked polymer chains mdpi.com | Increases thermal stability, mechanical strength, and solvent resistance. |

The electronic properties of the benzonitrile (B105546) core make this compound and its isomers suitable precursors for organic electronic materials. bldpharm.combldpharm.com Specifically, related aminobenzonitrile derivatives have been investigated for their role in enhancing the performance of perovskite solar cells, a field closely related to Organic Light-Emitting Diodes (OLEDs) and Hole-Transporting Materials (HTMs). researchgate.netacs.org

In this context, a similar molecule, 4-(aminomethyl)benzonitrile (B84873) hydrochloride, was used as an additive in perovskite solar cells. researchgate.net Its function was to passivate defects, adjust the energy levels between the perovskite and the hole-transport layer, and reduce carrier recombination, ultimately boosting device efficiency and stability. researchgate.net The inherent polarity and functional groups of such aminobenzonitriles are crucial for this effect. researchgate.net The development of small molecule HTMs is an active area of research, as they offer advantages over polymers in terms of structural definition, purity, and batch-to-batch reproducibility. rsc.org

The structure of this compound, with its two reactive amino groups and another functional handle (the nitrile), resembles an AB2-type monomer. This structure is ideal for the synthesis of hyperbranched polymers and dendrimers. rsc.org Dendrimers are macromolecules with a highly branched, tree-like structure that grow outwards from a central core. scispace.comnih.gov

Using a divergent synthesis approach, the amino groups of this compound can react with a core molecule. scispace.com Subsequent reactions can build successive "generations," leading to an exponential increase in the number of terminal groups and a well-defined, globular architecture. nih.gov The nitrile groups at the periphery could then be further functionalized to create dendrimers with tailored surface properties for applications in drug delivery or catalysis. nih.gov The spatial arrangement of the functional groups on the monomer is critical to allow for the growth of higher generations without significant steric hindrance. rsc.org

Role in Medicinal Chemistry Research and Scaffold Development

In medicinal chemistry, the rigid and functionalized core of this compound makes it an attractive scaffold. A scaffold is a central molecular structure upon which various chemical groups can be systematically attached to explore their effects on biological activity.

This compound is an excellent starting point for creating compound libraries—large collections of related but structurally diverse molecules. whiterose.ac.uk The synthesis of such a library begins with the core scaffold, which can then be chemically modified at its reactive sites. mdpi.com

The two amino groups can be reacted with a wide variety of reagents (e.g., acyl chlorides, sulfonyl chlorides, aldehydes via reductive amination) to introduce diverse substituents. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing another point for diversification. This "top-down" approach allows for the efficient, large-scale synthesis of a library of novel compounds that can be screened for potential therapeutic activities against various diseases. whiterose.ac.uk Computational methods can also be used to design virtual libraries based on this scaffold for in silico screening.

Table 2: Diversification Points for Compound Library Synthesis

| Reactive Site | Potential Reaction | Introduced Functionality |

|---|---|---|

| Primary Aliphatic Amine | Acylation, Sulfonylation, Reductive Amination | Amides, Sulfonamides, Secondary/Tertiary Amines |

| Aromatic Amine | Acylation, Sulfonylation, Alkylation | Amides, Sulfonamides, Secondary/Tertiary Amines |

| Nitrile Group | Reduction, Hydrolysis, Cyclization | Primary Amine, Carboxylic Acid, Heterocycles |

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. acs.org By creating a series of analogues based on the this compound scaffold and testing their effects on a specific biological target (like an enzyme or receptor), researchers can identify the key molecular features required for potency and selectivity. acs.org

For instance, studies on aminomethyl-substituted benzofurans have been crucial in developing potent histamine (B1213489) H3 receptor antagonists. acs.org In such studies, systematic modification of the aminomethyl group and other parts of the molecule revealed critical insights into the features that improve binding affinity. acs.org Similarly, by synthesizing derivatives of this compound with different substituents on the amino groups or the aromatic ring, chemists can systematically probe the binding pocket of a biological target. This information is vital for optimizing lead compounds into potential drug candidates with improved efficacy and fewer side effects. researchgate.net

Precursor in the Synthesis of Specific Bioactive Ligands and Inhibitors (mechanistic and design focus)

The strategic placement of amino and aminomethyl groups, coupled with the reactivity of the nitrile moiety, positions this compound as a key precursor in the design and synthesis of targeted bioactive ligands and inhibitors. Its structural framework allows for diverse chemical modifications, enabling the generation of libraries of compounds for screening against various biological targets.

The design of inhibitors often leverages the distinct functionalities of the molecule. The primary aromatic amine and the benzylic amine can serve as key interaction points with biological macromolecules, such as enzymes and receptors, through hydrogen bonding. The nitrile group can also participate in interactions or be chemically transformed into other functional groups like amidines or carboxylic acids, which are known to interact with active sites of enzymes.

A significant area of application is in the development of kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. nih.govacs.org The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase. The this compound scaffold can be elaborated to construct such heterocyclic systems. For instance, the amino groups can be acylated or used in condensation reactions to form pyrimidine (B1678525) or pyridine-based cores, which are common in kinase inhibitors. nih.govgoogle.com A patent for substituted pyrimidinylaminobenzamides as protein kinase inhibitors highlights the utility of the aminobenzamide substructure, which can be conceptually derived from this compound. google.com

Furthermore, this compound is a potential precursor for metalloenzyme inhibitors. Metalloenzymes, which constitute a large fraction of all enzymes, utilize a metal ion in their active site for catalysis. google.com The amino and aminomethyl groups of this compound can act as chelating agents for the metal ion in the enzyme's active site, thereby inhibiting its function. The design of such inhibitors focuses on creating a molecule with the correct geometry and electronic properties to bind tightly and selectively to the metal center.

The following table outlines the key properties of this compound relevant to its role as a precursor in ligand and inhibitor synthesis.

| Property | Value/Description | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₉N₃ | nih.gov |

| Molecular Weight | 147.18 g/mol | nih.gov |

| Hydrogen Bond Donors | 2 | nih.gov |

| Hydrogen Bond Acceptors | 3 | nih.gov |

| Reactive Functional Groups | Aromatic amine, benzylic amine, nitrile |

Utilization in Catalyst and Ligand Design

The dual amine functionalities of this compound make it an attractive candidate for the development of novel ligands for catalysis.

Transition metal complexes are pivotal in a vast array of chemical transformations. The properties of these catalysts are heavily influenced by the ligands coordinating to the metal center. The two distinct amine groups in this compound can act as bidentate or bridging ligands, coordinating to a metal center through their nitrogen atoms. The nitrile group can also coordinate to transition metals, making the molecule a potentially versatile ligand. wikipedia.org

The design of ligands often focuses on tuning the steric and electronic properties of the catalyst. The substitution pattern on the aromatic ring of this compound allows for modifications to fine-tune these properties. For example, bulky groups can be introduced to create a specific steric environment around the metal center, influencing the selectivity of the catalyzed reaction. A study on metal complexes of a C-functionalized cyclam, 5-aminomethyl- jmchemsci.comaneN4, demonstrated that the primary amine function readily coordinates to transition metals like Cu(II), Ni(II), and Cr(III). scirp.org This suggests that the aminomethyl group in this compound would also be an effective coordination site.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Primary amines are a well-established class of organocatalysts, particularly in asymmetric synthesis. unibo.it They can activate substrates through the formation of enamine or iminium ion intermediates.

Both the aromatic and benzylic amine groups in this compound could potentially be utilized in organocatalysis. The presence of two amine groups offers the possibility of developing bifunctional catalysts, where one group activates the substrate and the other directs the stereochemical outcome of the reaction. While direct applications of this compound in organocatalysis are not widely reported, its structural motifs are present in known organocatalysts. For instance, chiral primary amines derived from amino acids are effective catalysts for various asymmetric transformations. nih.gov

Contributions to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of this compound to participate in various non-covalent interactions makes it a promising building block for the construction of well-defined supramolecular architectures.

The amino groups of this compound are excellent hydrogen bond donors, while the nitrile group and the nitrogen atoms of the amines can act as hydrogen bond acceptors. These hydrogen bonding capabilities, along with potential π-π stacking interactions involving the benzene (B151609) ring, are key to its role in molecular recognition and self-assembly.

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. The defined spatial arrangement of functional groups in this compound allows for the design of host molecules that can selectively bind specific guests. A study on a co-crystal of 3-aminobenzonitrile (B145674) with 3,5-dinitrobenzoic acid demonstrated the formation of a two-dimensional wave-like network stabilized by a combination of O-H···O, N-H···O, N-H···N, and C-H···O hydrogen bonds, as well as π-π stacking interactions. nih.gov This illustrates the rich variety of non-covalent interactions that this class of molecules can engage in.

Self-assembly is the spontaneous organization of molecules into ordered structures. The directional nature of the hydrogen bonds and other non-covalent interactions that this compound can form makes it a candidate for the design of self-assembling systems, such as supramolecular polymers or liquid crystals.

For example, benzene-1,3,5-tricarboxamides, which share a similar 1,3,5-substitution pattern on a benzene ring, are known to self-assemble into one-dimensional, helical supramolecular polymers in solution. rsc.orgtue.nl The driving force for this assembly is the formation of a network of intermolecular hydrogen bonds. By analogy, it is conceivable that derivatives of this compound could be designed to self-assemble into similar ordered structures. The presence of the nitrile group could introduce additional directional interactions, potentially leading to novel supramolecular architectures.

Applications in Chemical Biology and Fluorescent Probes

Synthesis of Fluorescently Labeled Chemical Tools

The synthesis of fluorescently labeled tools often involves the strategic use of precursor molecules that can be readily modified. The structural framework of this compound is analogous to other aminobenzonitriles that have been successfully employed in the creation of biochemical tools. For instance, the related compound 4-(aminomethyl)benzonitrile serves as a key starting material in the synthesis of tetrazine derivatives used for bioorthogonal conjugation. sigmaaldrich.cnharvard.edu This process, which involves the reaction of the aminomethyl group with other reagents, highlights a synthetic route that could be adapted for this compound.

The primary amino groups on the this compound molecule allow for its incorporation into larger molecular constructs through standard amide bond formation or other amine-specific chemistries. This enables the attachment of fluorophores, creating a fluorescently labeled version of the benzonitrile core, or the linkage of the molecule to a biologically active compound, using the benzonitrile moiety as a reporter.

A representative synthesis to generate a biologically relevant tool from a similar aminobenzonitrile precursor is the formation of a tetrazine salt, a class of compounds used in live-cell imaging and bioorthogonal chemistry. harvard.edu

Table 1: Example Synthesis of a Tetrazine Derivative from an Aminobenzonitrile Precursor

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 4-(aminomethyl)benzonitrile, Formamidine acetate | Anhydrous hydrazine, N₂, 80°C, 30 min | Intermediate Amidine | Not reported | harvard.edu |

This synthetic strategy demonstrates how the aminomethyl group of a benzonitrile derivative can be transformed into a reactive heterocycle, creating a tool for chemical biology. The nitrile group remains intact and can serve as a spectroscopic reporter.

Analytical Methodologies for Research on 3 Amino 5 Aminomethyl Benzonitrile Derivatives

Spectroscopic Techniques for Structural Elucidation of Novel Products

Spectroscopy is the cornerstone for the structural elucidation of new chemical entities. By probing the interaction of molecules with electromagnetic radiation, chemists can piece together the molecular architecture, confirm the presence of specific functional groups, and verify the final structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of individual atoms, complex derivatives of 3-Amino-5-(aminomethyl)benzonitrile often require more sophisticated two-dimensional (2D) NMR techniques for unambiguous structural assignment. researchgate.net

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR technique that reveals proton-proton (¹H-¹H) coupling interactions within a molecule. It is instrumental in identifying adjacent protons, typically separated by two or three bonds, allowing for the mapping of spin systems and the assembly of molecular fragments. For instance, in a derivative of this compound, COSY spectra would clearly show correlations between the non-equivalent protons on the aromatic ring and between the protons of the aminomethyl group. turkjps.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is another powerful 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This through-space correlation is crucial for determining the stereochemistry and conformation of molecules. In the study of novel benzimidazole (B57391) amidoximes derived from benzonitriles, NOESY experiments have been used to confirm the spatial proximity between specific protons, such as those of an amidoxime (B1450833) NH₂ group and nearby aromatic protons, which helps to lock in the three-dimensional structure. turkjps.orgresearchgate.net

Other 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, providing a complete and unambiguous assignment of all atoms in the molecule. researchgate.net

Table 1: Illustrative NMR Data for a Hypothetical Derivative This table provides example chemical shifts (δ) and correlations that might be observed for a derivative. Actual values will vary based on the specific structure and solvent.

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | NOESY Correlations (¹H-¹H) |

| Aromatic-H | 7.0 - 8.0 | 110 - 150 | Aromatic-H | Aromatic-H, Aminomethyl-H |

| Aminomethyl-CH₂ | ~4.8 | ~45 | - | Aromatic-H, Amino-H |

| Amino-NH₂ | ~5.1 | - | - | Aminomethyl-H |

| Nitrile-CN | - | ~118 | - | - |

High-Resolution Mass Spectrometry (HRMS) is an essential technique in synthetic chemistry that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of the elemental composition of a molecule, serving as definitive confirmation of its molecular formula.

During the research and synthesis of this compound derivatives, HRMS is employed for several critical functions:

Product Confirmation: Following a synthesis, HRMS is used to verify that the target compound has been formed. By comparing the experimentally measured exact mass with the calculated theoretical mass for the expected molecular formula, researchers can confirm the identity of the product with high confidence. mdpi.comacs.org For example, in the synthesis of novel benzofuran (B130515) derivatives, HRMS was used to characterize all new products fully. acs.org

Reaction Monitoring: HRMS can be coupled with liquid chromatography (LC-HRMS) to monitor the progress of a chemical reaction. nih.gov By analyzing small aliquots from the reaction mixture over time, chemists can track the consumption of reactants and the formation of products and by-products. This real-time analysis is invaluable for optimizing reaction conditions such as temperature, time, and catalyst loading.

Impurity Identification: The high resolving power of HRMS enables the detection and identification of minor impurities in a sample, which might not be visible using other techniques. This is crucial for understanding reaction pathways and for ensuring the purity of the final compound.

The data from HRMS, often presented as a comparison between the calculated and found mass, provides compelling evidence for the successful synthesis of the target molecule. ajol.info

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. fiveable.me These techniques are based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes, leading to an IR spectrum. ksu.edu.sa Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light. ksu.edu.sa

For derivatives of this compound, these techniques are vital for confirming the presence of key structural motifs:

Nitrile Group (C≡N): The nitrile group exhibits a very sharp and characteristic stretching vibration. In IR spectra, this typically appears in the range of 2220-2260 cm⁻¹. In Raman spectra, the C≡N stretch is also strong and readily identifiable. acs.orgnih.gov

Amine Groups (N-H): Primary amines (R-NH₂) show two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching. The N-H bending vibration appears around 1590-1650 cm⁻¹. researchgate.netresearchgate.net

Aromatic Ring (C=C and C-H): The benzene (B151609) ring gives rise to several characteristic absorptions. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations (which can indicate the substitution pattern) are found between 690 and 900 cm⁻¹. researchgate.net

Together, IR and Raman spectra provide a molecular "fingerprint" that helps to confirm the successful synthesis and structural integrity of novel derivatives. tandfonline.comresearchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Variable |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium, Sharp |

| Amine (N-H) | Bend (Scissoring) | 1590 - 1650 | Variable |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Variable |

| Aromatic (C-H) | Out-of-Plane Bend | 690 - 900 | Strong |

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in the research of this compound derivatives for both analytical and preparative purposes.

Assessing the purity of a newly synthesized compound is a critical step in chemical research. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally unstable. bas.bg

Developing an HPLC method involves optimizing several parameters to achieve a good separation of the target compound from any impurities, starting materials, or by-products. chromatographyonline.com Key considerations include:

Stationary Phase (Column): Reversed-phase columns, such as ODS-C18, are commonly used for separating moderately polar compounds like aminobenzonitrile derivatives. sielc.comresearchgate.net The choice of column depends on the specific properties of the analytes.

Mobile Phase: A mixture of water or a buffer and an organic solvent (like acetonitrile (B52724) or methanol) is typically used. sielc.com The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve the desired separation. Additives like trifluoroacetic acid (TFA) are often used to improve peak shape. researchgate.net

Detector: A UV detector is commonly employed, as the aromatic ring in the benzonitrile (B105546) derivatives absorbs UV light. The wavelength is chosen to maximize the sensitivity for the compound of interest. sielc.com

Gas Chromatography (GC) can also be used for purity analysis, but it is generally suitable only for volatile and thermally stable compounds. Given the functional groups present in this compound, derivatization might be necessary to increase volatility and prevent degradation in the hot injector and column.

Table 3: Example HPLC Method Parameters for Analysis of Benzonitrile Derivatives

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Acetonitrile / Water with 0.1% TFA (gradient) | Elutes compounds from the column; TFA improves peak shape. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 210-254 nm | Quantifies the compound based on UV absorbance. sielc.com |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

While analytical HPLC uses small columns and low flow rates to determine the purity of a sample, preparative HPLC is used to purify and isolate significant quantities of a specific compound from a mixture. teledynelabs.com The goal is not just to analyze but to collect the purified substance for further experiments, such as biological testing or more extensive structural characterization. lcms.cz

The principles of preparative HPLC are the same as analytical HPLC, but it is performed on a larger scale. This involves:

Larger Columns: Preparative columns have a much larger diameter and hold more stationary phase to accommodate larger sample loads.

Higher Flow Rates: The mobile phase is pumped at higher flow rates to process the larger volumes.

Fraction Collection: A fraction collector is used at the column outlet to automatically collect the eluent in separate tubes as the purified compounds emerge from the column.

This technique is essential when a synthesis yields a complex mixture of products, such as isomers, which can be difficult to separate by other means like crystallization. harvard.edusielc.com By developing a robust separation method at the analytical scale, researchers can then scale up the method to a preparative scale to isolate the desired this compound derivative in high purity. sielc.com

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure Determination

Crystallographic analysis, primarily through single-crystal X-ray diffraction (XRD), stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline solids. This technique provides invaluable insights into the molecular structure, conformation, and intermolecular interactions of this compound derivatives in the solid state. The resulting data are crucial for understanding structure-property relationships, which can guide the rational design of new materials with desired characteristics.

The process involves irradiating a single crystal of a target compound with a focused X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, researchers can construct an electron density map of the molecule and, from that, determine the precise location of each atom.

Key information obtained from X-ray crystallographic analysis includes:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, which define the conformation of the molecule.

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

Intermolecular Interactions: The nature and geometry of non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that dictate the crystal packing.

Polymorphism: The ability of a compound to exist in more than one crystal form, which can have different physical properties. rsc.org

Detailed Research Findings

Research on various benzonitrile derivatives has demonstrated the power of X-ray diffraction in understanding their solid-state structures. For instance, studies on halogenated benzonitrile oxides have shown that the substitution pattern significantly influences the geometry of the nitrile oxide group. iucr.org In a series of halogenated derivatives, the C-C≡N angle was found to vary from 171.5(2)° to 179.5(2)°, indicating that the degree of linearity is dependent on the position of the substituent. iucr.org

In the case of donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds, single-crystal X-ray diffraction has been instrumental in correlating the solid-state photophysical properties with the molecular packing. rsc.orgworktribe.com For example, the identification of different polymorphs and the presence of solvent molecules within the crystal lattice have been linked to variations in emission properties. rsc.org The analysis of intermolecular interactions, such as C–H⋯π, C–H⋯N, and π–π stacking, provides a basis for understanding how molecules arrange themselves in the solid state. rsc.org

A study on 2-amino-4-chlorobenzonitrile (B1265954) provided detailed crystallographic data, revealing a triclinic crystal system with the space group P-1. analis.com.my The analysis highlighted the role of intermolecular N-H···N hydrogen bonds in forming one-dimensional chains within the crystal structure. analis.com.my Furthermore, the bond lengths of the nitrile (C≡N) and C-N groups were found to be influenced by the conjugation with the aromatic ring and the presence of the electron-withdrawing chlorine atom. analis.com.my

Investigations into 4-aminobenzonitriles have also emphasized the importance of hydrogen bonding in their crystal structures. In 4-aminobenzonitrile (B131773) and its derivatives, hydrogen bonds between amino hydrogen atoms and the cyano nitrogen atom of adjacent molecules are a recurring structural motif. goettingen-research-online.de

The table below presents representative crystallographic data for some benzonitrile derivatives, illustrating the type of information obtained from X-ray diffraction studies.

Table 1: Crystallographic Data for Selected Benzonitrile Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| 2-amino-4-chlorobenzonitrile | C₇H₅ClN₂ | Triclinic | P-1 | 3.8924(9) | 6.7886(15) | 13.838(3) | 77.559(16) | 88.898(17) | 83.021(17) | analis.com.my |

| 3-bromobenzonitrile oxide | C₇H₄BrNO | - | - | - | - | - | - | - | - | iucr.org |

Table 2: Selected Bond Lengths and Angles for 2-amino-4-chlorobenzonitrile

| Parameter | Experimental Value (Å or °) |

|---|---|

| C≡N Bond Length | 1.146(4) |

Data from analis.com.my

These examples underscore the capability of X-ray crystallography to provide a detailed and accurate picture of the solid-state structure of benzonitrile derivatives. This information is fundamental for establishing structure-property correlations and for the informed design of new functional molecules.

Future Directions and Emerging Research Avenues for 3 Amino 5 Aminomethyl Benzonitrile

Exploration of Advanced Chemo- and Regioselective Synthetic Pathways

The presence of multiple reactive sites in 3-Amino-5-(aminomethyl)benzonitrile—the aromatic amine, the benzylic amine, and the nitrile group—presents a significant challenge and an opportunity for synthetic chemists. Future research will prioritize the development of highly chemo- and regioselective synthetic methods to precisely modify specific functional groups without the need for extensive protecting group strategies.

Key areas of exploration include:

Catalyst-Controlled Selectivity: The design and application of novel catalysts that can differentiate between the nucleophilicities of the aromatic and benzylic amines will be crucial. This could involve transition-metal catalysts or organocatalysts that can selectively form complexes with one amine over the other, directing the reaction to a specific site.

Enzyme-Mediated Synthesis: Biocatalysis, particularly the use of nitrilases, offers a green and highly selective route for chemical transformations. osti.gov Research into enzymes that can selectively hydrolyze the nitrile group or acylate one of the amino groups in the presence of the other is a promising avenue. osti.gov

Orthogonal Protection Strategies: While the goal is to minimize protecting groups, the development of novel, easily removable protecting groups that can selectively mask one of the amine functionalities will continue to be valuable for multi-step syntheses.

A significant challenge in the synthesis of polysubstituted molecules like this compound is achieving the desired regioselectivity. For instance, in electrophilic aromatic substitutions, the existing amino group strongly directs incoming substituents to the ortho and para positions. Therefore, controlling the position of new functional groups is paramount. Solid-supported synthesis methods are also being explored to facilitate chemo- and regioselective cyclization reactions, which could be applicable to derivatives of this compound. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing and high-throughput experimentation, areas where flow chemistry and automated synthesis platforms excel. imperial.ac.ukemolecules.comsigmaaldrich.com The integration of this compound into these modern platforms is a key future direction.

Flow Chemistry Advantages:

| Feature | Benefit for this compound Chemistry |

| Precise Control | Enhanced control over reaction parameters like temperature, pressure, and residence time can improve selectivity and yield in reactions involving the compound's multiple functional groups. mdpi.com |

| Safety | Handling of potentially hazardous reagents or intermediates can be done in smaller volumes within the reactor, minimizing risks. uc.pt |

| Scalability | Seamless scaling of reactions from laboratory to industrial production is possible by extending the operation time of the flow reactor. |

| Telescoped Synthesis | Multiple reaction steps can be performed sequentially without isolating intermediates, streamlining the synthesis of complex molecules derived from this compound. mdpi.com |

Interactive Data Table: Click on a feature to learn more about its application.

Automated synthesis platforms can accelerate the discovery of new derivatives of this compound by rapidly screening different reaction conditions and building blocks. emolecules.comsigmaaldrich.com For example, the solid-phase synthesis of heterocyclic libraries, a process that can be automated, has been demonstrated using 2-aminobenzonitriles as starting materials. researchgate.net This approach allows for the creation of a large number of diverse compounds for biological screening.

Predictive Modeling and Machine Learning for Reaction Optimization

The application of computational tools, particularly predictive modeling and machine learning (ML), is set to revolutionize how chemical reactions are developed and optimized. researchgate.netrsc.org For a molecule with the complexity of this compound, these approaches can significantly reduce the experimental effort required to find optimal reaction conditions.

Applications in Synthesis:

Yield Prediction: ML models can be trained on existing reaction data to predict the yield of a reaction under a given set of conditions, guiding chemists toward high-yielding protocols. researchgate.net

Catalyst and Solvent Selection: By analyzing large datasets, ML algorithms can identify the most effective catalysts and solvents for a specific transformation involving this compound.

Mechanism Elucidation: Predictive models, often combined with quantum chemical calculations like conceptual density functional theory (CDFT), can provide insights into reaction mechanisms, helping to explain observed selectivity and reactivity. acs.orgacs.org

Recent studies have demonstrated the power of machine learning in predicting the mutagenicity of aromatic amines and optimizing amide coupling reactions, both of which are relevant to the chemistry of this compound. acs.orgchemrxiv.org These models often use molecular descriptors to correlate a compound's structure with its reactivity or biological activity. oup.com

Development of Novel Materials with Tunable Properties

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of novel polymers and coordination polymers with unique and tunable properties. google.com

Potential Material Applications:

Coordination Polymers: The amino and nitrile groups can coordinate with metal ions to form one-, two-, or three-dimensional coordination polymers. bohrium.comresearchgate.netresearchgate.net The properties of these materials, such as their porosity, luminescence, and catalytic activity, can be tuned by changing the metal ion or the reaction conditions. bohrium.comresearchgate.net

Functional Polymers: this compound can be incorporated into polymers as a monomer to introduce specific functionalities. google.com For example, polymers containing nitrile groups may have applications in electronics or as high-performance materials. The amino groups can serve as cross-linking sites or as points for post-polymerization modification. Multicomponent polymerizations using aminobenzonitrile derivatives have been shown to produce functional polymers with interesting properties, such as fluorescence and antibacterial activity. nih.gov

Self-Assembling Systems: The potential for hydrogen bonding and π-π stacking interactions between molecules of this compound or its derivatives could lead to the formation of supramolecular assemblies with ordered structures. researchgate.net

Expanding Roles in Bio-orthogonal Chemistry and Targeted Delivery Systems

Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgrsc.org The unique functional groups of this compound and its derivatives could be exploited in this exciting field.

Future Research Directions:

Bio-orthogonal Handles: The nitrile or amino groups could potentially be modified to create novel bio-orthogonal handles. For instance, the conversion of an amino group to an azide (B81097) would allow for "click chemistry" reactions. vulcanchem.com

Linkers for Targeted Drug Delivery: The bifunctional nature of the molecule makes it an attractive linker for attaching drugs to targeting moieties, such as antibodies or peptides, in antibody-drug conjugates (ADCs) or other targeted delivery systems. nih.govnih.gov The different reactivities of the two amino groups could allow for the sequential attachment of the drug and the targeting group.

Probes for Biological Imaging: By attaching a fluorophore to this compound, it could be developed into a probe for imaging specific biological targets.

The development of drug delivery systems, including those for non-nucleoside reverse transcriptase inhibitors, often involves creating stable nanosystems to improve bioavailability. nih.govnih.govgoogle.com The properties of this compound could be beneficial in the design of such systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-5-(aminomethyl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted benzonitrile precursors. Key steps include nitrile functionalization and regioselective amination. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents (e.g., LiAlH4 for reduction) must be optimized to minimize by-products. Evidence from related benzonitrile derivatives shows that yields improve when reaction times are tightly controlled (e.g., 12–24 hours) and intermediates are purified via column chromatography .

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

- Methodological Answer : Analytical techniques include:

- HPLC : To assess purity (>98% recommended for biological assays).

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aminomethyl group at position 5).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₈H₈N₃).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, though this requires high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound?

- Methodological Answer : Contradictions in bioactivity studies (e.g., enzyme inhibition vs. no observed effect) may arise from differences in assay conditions or impurity profiles. Strategies include:

- Orthogonal Assays : Use fluorescence polarization and surface plasmon resonance (SPR) to cross-validate binding affinities.

- Metabolite Screening : LC-MS to rule out degradation products interfering with assays.

- Structural Dynamics : Molecular dynamics simulations to study conformational flexibility impacting target interactions .

Q. What is the impact of substituent groups (e.g., aminomethyl vs. trifluoromethyl) on the reactivity and binding affinity of benzonitrile derivatives?

- Methodological Answer : The aminomethyl group enhances hydrogen-bonding potential, improving interactions with polar residues in enzymes (e.g., kinases). Comparative studies with trifluoromethyl-substituted analogs (e.g., 3-Amino-5-(trifluoromethyl)benzonitrile) show reduced electron density at the benzene ring, altering nucleophilic substitution kinetics. Use Hammett constants (σ) to quantify electronic effects and correlate with experimental binding data .

Q. What computational approaches predict the adsorption and solvation behavior of this compound in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein active sites (e.g., using GROMACS).

- Solvation Free Energy Models : COSMO-RS to estimate solubility in aqueous buffers, critical for in vitro assays .

Q. How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40–60°C for 48–72 hours.

- Kinetic Analysis : Monitor degradation via UV-Vis spectroscopy and fit data to first-order kinetics models.

- Storage Recommendations : Store at –20°C under inert atmosphere (Ar/N₂) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.